5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is a complex organic compound that features a unique structure combining a thiophene ring with a dihydrobenzo dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation and Curtius rearrangement.
Coupling with Thiophene: The dihydrobenzo[b][1,4]dioxin intermediate is then coupled with a thiophene derivative under specific conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxylic acid.
Reduction: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and differentiation . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring with a dihydrobenzo dioxin moiety. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .
Biological Activity
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various biological effects observed in research.
- IUPAC Name : this compound
- Molecular Formula : C13H10O3S
- Molecular Weight : 246.28 g/mol
- CAS Number : 790681-94-6
Biological Activity Overview
Research indicates that compounds related to 5-(2,3-Dihydrobenzo[b][1,4]dioxin) structures exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The specific biological activities of this compound have been assessed through various studies.
The compound's mechanisms of action are hypothesized to involve:
- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes within cells, influencing their activity and leading to therapeutic effects.
- Biochemical Pathways : It is believed that this compound can modulate several biochemical pathways, potentially affecting cellular proliferation and apoptosis.
Antitumor Activity
Studies have shown that derivatives of 5-(2,3-Dihydrobenzo[b][1,4]dioxin) exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study reported that compounds similar to 5-(2,3-Dihydrobenzo[b][1,4]dioxin) were effective against various cancer types including breast and lung cancer cells .
Anti-inflammatory Effects
Research has indicated that the compound possesses anti-inflammatory properties:
- Inhibition of Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects:
- Bacterial Inhibition : The compound exhibited inhibitory activity against several bacterial strains in laboratory settings .
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective concentrations for therapeutic use. |
Study 2 | Showed reduction in inflammatory markers in animal models treated with the compound during induced inflammation. |
Study 3 | Reported antibacterial activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values suggesting potential for development as an antimicrobial agent. |
Properties
Molecular Formula |
C13H10O3S |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H10O3S/c14-8-10-2-4-13(17-10)9-1-3-11-12(7-9)16-6-5-15-11/h1-4,7-8H,5-6H2 |
InChI Key |
AUZBGAWINVTAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
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